N-Bsmoc-L-methionine
Description
Foundational Principles of Amino Acid Protection in Organic Synthesis
Amino acids possess at least two reactive functional groups: an amino group (-NH2) and a carboxylic acid group (-COOH). During peptide bond formation, the carboxylic acid of one amino acid is activated to react with the amino group of another. Without protection, an activated amino acid could react with another molecule of itself, leading to uncontrolled polymerization. nih.govresearchgate.net Therefore, protecting the α-amino group of one amino acid and the C-terminal carboxyl group of another is essential for directed synthesis. nih.gov This protection ensures that the desired peptide bond forms selectively. nih.gov A good protecting group should be easy to introduce, stable under the reaction conditions for peptide bond formation, and readily removable in high yield without affecting other functional groups or the newly formed peptide bond. slideshare.net
Historical Development and Contemporary Relevance of Bsmoc (1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl) Chemistry
The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) protecting group represents a significant advancement in the field. researchgate.net Unlike the Fmoc group, which is cleaved via a β-elimination reaction, the Bsmoc group is deprotected through a Michael addition mechanism. nih.gov This unique deblocking chemistry offers several advantages, including faster and more complete removal. nih.gov
A key benefit of Bsmoc chemistry is its compatibility with weaker bases for deprotection, such as insoluble piperazino silica (B1680970) or the polyamine TAEA. figshare.comasna.com.sa This is particularly advantageous in the synthesis of peptides containing base-sensitive sequences, like Asp-Gly, where it minimizes the formation of undesirable aminosuccinimide byproducts compared to standard Fmoc chemistry. researchgate.netacs.org Furthermore, Bsmoc-protected amino acids have shown greater reactivity in acylation reactions than their Fmoc counterparts, which is especially beneficial when dealing with sterically hindered couplings. nih.gov The steric hindrance of the Bsmoc group itself also prevents competitive or premature deblocking that can be observed with other protecting groups. figshare.comasna.com.sa
N-Bsmoc-L-Methionine as a Versatile Building Block for Synthetic Peptides
This compound is a specific derivative that incorporates the Bsmoc protecting group onto the amino acid methionine. Methionine is a sulfur-containing amino acid that can be susceptible to oxidation during synthesis. biotage.com While the thioether side chain of methionine is generally considered non-reactive under standard Fmoc-based solid-phase peptide synthesis conditions and is often left unprotected, it can be sensitive to the cleavage conditions. biotage.com
The use of the Bsmoc group offers a robust protection strategy for incorporating methionine into peptide chains. nih.gov this compound serves as a valuable building block for both solid-phase and rapid continuous solution-phase peptide synthesis. figshare.com Its application in solution synthesis is particularly noteworthy as it allows for the use of water or saturated sodium chloride for byproduct removal, leading to cleaner phase separations and higher yields compared to Fmoc-based methods. researchgate.netacs.org The synthesis of this compound and its conversion to reactive intermediates, such as acid fluorides, facilitates its efficient use as a coupling agent in the assembly of dipeptides and larger peptide structures. nih.gov
| Property | Value |
| Chemical Formula | C15H17NO6S2 |
| Molecular Weight | 371.42 g/mol |
| CAS Number | 197245-29-7 |
| Appearance | Solid |
| Deprotection Condition | Michael Addition (Base-sensitive) |
| Data sourced from guidechem.comchemnet.com |
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6S2/c1-23-7-6-12(14(17)18)16-15(19)22-9-11-8-10-4-2-3-5-13(10)24(11,20)21/h2-5,8,12H,6-7,9H2,1H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUIRQRLLHQRDV-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428830 | |
| Record name | N-Bsmoc-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197245-29-7 | |
| Record name | N-Bsmoc-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Bsmoc L Methionine and Derived Constructs
Classical and Advanced Approaches for the N-alpha Protection of L-Methionine with Bsmoc
The introduction of the Bsmoc protecting group onto the alpha-amino function of L-methionine is the foundational step for its use as a building block in peptide synthesis. This process requires conditions that ensure high efficiency while preserving the integrity of the amino acid's side chain.
Efficient preparation of Bsmoc-amino acids can be achieved through various methods. One optimized approach involves the use of N,O-bis-trimethylsilylated amino acids, a technique that enhances the nucleophilicity of the amino group and improves solubility in organic solvents. scispace.com In this procedure, the amino acid is first treated with a silylating agent to protect the carboxyl and amino groups temporarily. Subsequently, an activated form of the Bsmoc group, such as Bsmoc-N-succinimidyl carbonate (Bsmoc-OSu), is introduced. scispace.com The reaction proceeds smoothly at room temperature in a solvent like dichloromethane (B109758) (DCM), and after a workup step, the desired N-Bsmoc-L-methionine is isolated in good yield. scispace.com This method avoids harsh conditions and provides a clean product.
The synthesis of various Bsmoc-amino acids using this silylation technique demonstrates its general applicability and efficiency, as detailed in the table below.
Table 1: Synthesis of Bsmoc-Amino Acids via Silylation Method Data sourced from research on Bsmoc-5-oxazolidinones. scispace.com
| Entry (Amino Acid) | Product | Yield (%) |
|---|---|---|
| Ala | Bsmoc-Ala-OH | 94 |
| Val | Bsmoc-Val-OH | 95 |
| Leu | Bsmoc-Leu-OH | 92 |
| Ile | Bsmoc-Ile-OH | 93 |
| Pro | Bsmoc-Pro-OH | 91 |
| Phe | Bsmoc-Phe-OH | 95 |
The thioether side chain of methionine presents a unique challenge in peptide synthesis due to its susceptibility to oxidation and alkylation. biotage.comnih.gov The sulfur atom is nucleophilic and can be readily oxidized by atmospheric oxygen or other oxidizing agents, particularly under acidic conditions, to form methionine sulfoxide (B87167) (Met(O)) and, to a lesser extent, methionine sulfone (Met(O2)). nih.goviris-biotech.de This oxidation introduces a new chiral center at the sulfur atom, resulting in a mixture of diastereomers, which can complicate purification and alter the biological properties of the final peptide. nih.gov
Furthermore, during the final acidolytic cleavage step in solid-phase peptide synthesis (SPPS), typically using trifluoroacetic acid (TFA), the methionine side chain is prone to S-alkylation. nih.gov Cationic species generated from side-chain protecting groups (like the tert-butyl cation from Boc or tBu groups) can act as electrophiles, leading to the formation of a sulfonium (B1226848) salt. nih.gov While the methionine thioether is generally considered non-reactive under standard Fmoc-based coupling conditions and is therefore left unprotected, its sensitivity during cleavage necessitates the use of specific scavenger cocktails to mitigate these side reactions. biotage.comnih.gov
Table 2: Common Side Reactions of the Methionine Side Chain Information compiled from studies on peptide synthesis. nih.goviris-biotech.de
| Side Reaction | Description | Common Cause | Resulting Species |
|---|---|---|---|
| Oxidation | Addition of one or two oxygen atoms to the sulfur atom. | Atmospheric oxygen, reactive oxygen species, acidic conditions. | Methionine Sulfoxide (Met(O)), Methionine Sulfone (Met(O2)) |
| S-Alkylation | Alkylation of the nucleophilic sulfur atom. | Cationic species (e.g., tert-butyl cations) during acid cleavage. | Sulfonium Salt |
Synthesis of N-Bsmoc-Protected N-Methyl-L-Methionine via 5-Oxazolidinone (B12669149) Intermediates
N-methylated amino acids are valuable components in medicinal chemistry for enhancing the pharmacological properties of peptides. scispace.com A robust and widely used strategy for the N-methylation of amino acids, including Bsmoc-L-methionine, proceeds through a 5-oxazolidinone intermediate. scispace.comresearchgate.netnih.gov This two-step process involves the formation of a cyclic intermediate followed by a reductive ring-opening.
The first step is the formation of the N-Bsmoc-5-oxazolidinone. This is achieved by the condensation of an N-Bsmoc-amino acid with paraformaldehyde. scispace.comnih.gov The reaction is catalyzed by a catalytic amount of a strong acid, typically p-toluenesulfonic acid (TsOH). scispace.comnih.gov The use of microwave irradiation can significantly accelerate this reaction, often bringing it to completion within minutes and affording the oxazolidinone product in high yield after workup. scispace.com This method effectively protects both the alpha-amino and carboxyl groups simultaneously within the oxazolidinone ring structure, preparing the molecule for the subsequent reduction step. scispace.com
Table 3: Yields for Microwave-Assisted Synthesis of N-Bsmoc-5-Oxazolidinones Data based on research by Sureshbabu et al. scispace.com
| Starting Bsmoc-Amino Acid | Product (Oxazolidinone) | Yield (%) |
|---|---|---|
| Bsmoc-Ala-OH | Bsmoc-Ala-Ox | 95 |
| Bsmoc-Val-OH | Bsmoc-Val-Ox | 93 |
| Bsmoc-Leu-OH | Bsmoc-Leu-Ox | 92 |
| Bsmoc-Ile-OH | Bsmoc-Ile-Ox | 94 |
| Bsmoc-Pro-OH | Bsmoc-Pro-Ox | 89 |
| Bsmoc-Phe-OH | Bsmoc-Phe-Ox | 94 |
The second step involves the reductive cleavage of the oxazolidinone ring to yield the N-methylated amino acid. researchgate.net This transformation is commonly performed using a reducing agent in the presence of a strong acid. A standard and effective reagent combination is triethylsilane (Et3SiH) and trifluoroacetic acid (TFA) in a solvent like dichloromethane at room temperature. scispace.comnih.gov The acid protonates the oxazolidinone, facilitating a ring-opening to an intermediate iminium ion, which is then reduced by the triethylsilane. This reduction occurs stereoselectively, preserving the original stereochemistry of the alpha-carbon of the amino acid. researchgate.net The process efficiently converts the N-Bsmoc-5-oxazolidinone of methionine into N-Bsmoc-N-methyl-L-methionine, ready for use in peptide synthesis. scispace.comresearchgate.net
Preparation of Other Chemically Modified this compound Analogues
Beyond N-methylation, the Bsmoc-methionine scaffold can be chemically modified to produce other useful analogues, primarily by targeting the reactive sulfur atom in the side chain.
The most common modifications are the controlled oxidation products. The synthesis of this compound sulfoxide and this compound sulfone can be achieved by treating this compound with appropriate oxidizing agents. The first oxidation yields the sulfoxide, while a stronger or more prolonged oxidation leads to the sulfone. iris-biotech.de These analogues are useful for studying the effects of methionine oxidation on peptide structure and function. iris-biotech.de
Another strategy for creating analogues involves replacing the methionine side chain entirely with a surrogate that mimics its steric properties but lacks the reactive thioether. Examples include Norvaline (Nva) and Azidohomoalanine (Aha). iris-biotech.de These amino acids can be protected with the Bsmoc group using the standard procedures described in section 2.1.1 to yield N-Bsmoc-L-Norvaline and N-Bsmoc-L-Azidohomoalanine. These analogues serve as important tools to create peptides with increased stability against oxidative degradation. iris-biotech.de
Mechanistic Elucidation of Bsmoc Protecting Group Removal and Associated Chemistry
Detailed Mechanism of N-Bsmoc Cleavage: A Michael Addition-Based Deblocking Process
The removal of the Bsmoc protecting group from an amino acid, such as L-methionine, proceeds through a distinct pathway known as a Michael addition-based deblocking process. acs.orggoogle.com Unlike the β-elimination mechanism characteristic of Fmoc cleavage, Bsmoc deprotection is initiated by the nucleophilic attack of a base on the α,β-unsaturated sulfone system of the Bsmoc group. google.comwiley-vch.de
The process begins when a nucleophilic amine, typically a secondary amine like piperidine (B6355638), acts as a Michael donor and adds to the electrophilic double bond of the benzo[b]thiophene sulfone moiety. google.comtotal-synthesis.com This addition leads to the formation of a transient anionic intermediate. Subsequently, an intramolecular rearrangement occurs, which results in the cleavage of the carbamate (B1207046) bond, liberating the free amine of the amino acid and carbon dioxide. google.comtotal-synthesis.com The key feature of this mechanism is that the deprotecting agent (the nucleophilic base) becomes covalently attached to the protecting group remnant, forming a stable, water-soluble adduct. acs.orggoogle.com
A critical distinction in protecting group strategy arises when comparing Bsmoc and Fmoc chemistry. The deprotection of the Fmoc group results in the formation of a highly electrophilic and reactive byproduct, dibenzofulvene (DBF). peptide.comtotal-synthesis.com This molecule can react with the newly deprotected N-terminal amine of the peptide chain, leading to irreversible capping and termination of the peptide elongation. acs.orgescholarship.org To prevent this, a large excess of a nucleophilic base, such as piperidine, is required not only to effect the deprotection but also to act as a scavenger, trapping the DBF to form a stable, harmless adduct. peptide.comacs.org
In stark contrast, the deprotection of the Bsmoc group does not produce an analogous reactive byproduct that requires scavenging. The deblocking process is simultaneously a scavenging event. acs.orgwiley-vch.de The nucleophilic base used for cleavage becomes an integral part of the final, stable byproduct. google.comtotal-synthesis.com This eliminates the risk of side reactions from a reactive byproduct and allows for the use of lower concentrations of the deprotecting base. wiley-vch.de
The deprotection pathways for Bsmoc and Fmoc are fundamentally different, which accounts for their distinct advantages and disadvantages in peptide synthesis. The Fmoc group is removed via an E1cB (Elimination, Unimolecular, conjugate Base) β-elimination mechanism. total-synthesis.com This process is initiated by the abstraction of a relatively acidic proton from the fluorene (B118485) ring system by a base, creating a stabilized carbanion. peptide.comtotal-synthesis.com This intermediate then eliminates the carbamate to release the free amine, carbon dioxide, and the dibenzofulvene byproduct. total-synthesis.com
Conversely, Bsmoc deprotection operates via a Michael-type addition. acs.orgwiley-vch.de The reaction is initiated by the direct nucleophilic attack of the base on the electron-deficient double bond of the sulfone, not by proton abstraction. google.comgoogle.com This inherent mechanistic difference is the primary reason for the differing byproduct profiles and scavenging requirements.
| Feature | N-Bsmoc Deprotection | N-Fmoc Deprotection |
| Mechanism | Michael Addition acs.orggoogle.com | β-Elimination (E1cB) peptide.comtotal-synthesis.com |
| Initiation Step | Nucleophilic attack by base on the α,β-unsaturated sulfone. total-synthesis.com | Abstraction of an acidic proton from the fluorenyl ring by a base. total-synthesis.com |
| Byproduct | A stable adduct of the base and the protecting group remnant. google.com | Dibenzofulvene (DBF), a reactive electrophile. peptide.com |
| Scavenging | The deblocking event is also the scavenging event; no separate scavenger is needed. acs.orgwiley-vch.de | Requires an excess of a nucleophilic base (e.g., piperidine) to scavenge the DBF byproduct. acs.org |
| Base Requirement | Lower base concentration is effective. wiley-vch.de | Higher base concentration is required for both deprotection and scavenging. escholarship.org |
Kinetic and Thermodynamic Parameters Governing Bsmoc Deprotection
While detailed, tabulated thermodynamic data for Bsmoc deprotection is not extensively published in the reviewed literature, the kinetic advantages are well-documented qualitatively. The Bsmoc group is significantly more labile towards bases than the Fmoc group. google.comwiley-vch.de This heightened sensitivity allows for deprotection to be carried out much more rapidly or with significantly lower concentrations of base. For instance, Bsmoc removal can be achieved with 2% piperidine in DMF, whereas standard Fmoc removal typically requires a 20% solution. wiley-vch.deresearchgate.net
This increased reaction rate is a key factor in suppressing side reactions. The faster the protecting group is removed, the less time the peptide is exposed to the basic conditions that can promote undesired chemical transformations. luxembourg-bio.com In some cases, the reaction kinetics are so rapid that they become controlled by the rate of diffusion of the reagent into the solid-phase resin matrix. google.com The thermodynamic driving force for the reaction is the formation of the very stable piperidine adduct and the release of the free amine and CO2. total-synthesis.com
Mitigation of Undesired Side Reactions during Bsmoc Cleavage
The utility of a protecting group is often defined by its ability to minimize side reactions during its removal. The Bsmoc group offers significant advantages in controlling two of the most problematic side reactions in SPPS: aspartimide formation and diketopiperazine formation.
Aspartimide formation is a severe side reaction that occurs when an aspartic acid (Asp) residue is present in the peptide chain. iris-biotech.deethz.ch Under the basic conditions of Fmoc deprotection, the backbone amide nitrogen can attack the side-chain ester of the Asp residue, forming a cyclic succinimide (B58015) intermediate. biotage.com This intermediate can lead to a mixture of products, including α- and β-aspartyl peptides and epimerization at the α-carbon. iris-biotech.de
| Factor Favoring Aspartimide Formation | How N-Bsmoc Mitigates the Factor |
| Prolonged exposure to strong base | Bsmoc's high lability allows for shorter deprotection times and/or the use of weaker bases (e.g., 2% piperidine vs 20% for Fmoc). wiley-vch.deluxembourg-bio.com |
| High concentration of base (e.g., piperidine) | Effective deprotection occurs at lower base concentrations, reducing the rate of the base-catalyzed side reaction. researchgate.net |
| Sequence dependency (e.g., -Asp-Gly-) | While sequence remains a factor, the milder conditions required for Bsmoc cleavage reduce the propensity for the side reaction even in sensitive sequences. researchgate.net |
Diketopiperazine (DKP) formation is another major side reaction, particularly when synthesizing peptides on Wang or other acid-labile resins. researchgate.net After the deprotection of the second amino acid residue, the newly freed N-terminal amine can attack the carbonyl group of the first residue's ester linkage to the resin, cleaving the dipeptide from the support as a stable six-membered cyclic DKP. nih.govacs.org This is especially problematic for sequences containing proline or other residues that favor the necessary cis-amide bond conformation. nih.govresearchgate.net
The application of N-Bsmoc protection at this critical second position is an effective strategy to control DKP formation. luxembourg-bio.comnih.gov The rapid cleavage of the Bsmoc group under mild basic conditions significantly shortens the time that the free dipeptidyl-resin is exposed to conditions that promote cyclization. researchgate.netluxembourg-bio.com By minimizing this window of opportunity for the intramolecular attack, the formation of the DKP byproduct is substantially reduced, leading to higher yields of the desired full-length peptide. acs.org
| Factor Favoring DKP Formation | How N-Bsmoc Mitigates the Factor |
| Slow deprotection of the N-terminal residue | Bsmoc deprotection is much faster than Fmoc, reducing the lifetime of the vulnerable free N-terminal amine. luxembourg-bio.com |
| Use of strong basic conditions | Milder basic conditions can be used for Bsmoc removal, which slows the rate of the base-catalyzed DKP cyclization. nih.govacs.org |
| Vulnerable peptide sequences (e.g., Pro at C-terminus) | Even for susceptible sequences, the kinetic advantage of Bsmoc cleavage often outcompetes the rate of DKP formation. researchgate.netluxembourg-bio.com |
Prevention of Byproduct Adduct Formation with Methionine Residues
The integrity of amino acid side chains, particularly the nucleophilic side chain of methionine, is a critical consideration during the deprotection steps of peptide synthesis. The removal of the 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) protecting group proceeds via a Michael addition mechanism, which inherently minimizes the formation of reactive intermediates that could lead to deleterious side reactions, such as adduct formation with methionine residues. google.comgoogle.comug.edu.pl
Unlike the β-elimination mechanism characteristic of the Fmoc group, which generates a reactive electrophile, dibenzofulvene (DBF), the Bsmoc deprotection pathway involves the direct attack of a nucleophilic base (the deblocking agent, such as piperidine) on the activated alkene of the Bsmoc group. google.comgoogle.com This process, known as a Michael-type addition, results in the formation of a stable adduct between the deblocking agent and the protecting group in a concerted event that also liberates the free N-terminal amine. ug.edu.plresearchgate.net
A key advantage of this mechanism is that the deblocking agent simultaneously functions as the scavenger. google.comgoogle.comug.edu.plresearchgate.net This "self-scavenging" process ensures that no reactive electrophilic intermediates are released into the reaction medium. google.comgoogle.com Consequently, the potential for side reactions, such as the alkylation of the sulfur atom in the methionine side chain, is significantly reduced. The thioether group of methionine is susceptible to alkylation; however, the byproducts of Bsmoc cleavage are stable adducts that are not prone to reacting with it. thermofisher.comsigmaaldrich.com
The efficiency of this intramolecular rearrangement and scavenging mechanism allows for the use of lower concentrations of the deblocking base compared to what is required for Fmoc removal. google.comug.edu.pl The reduction in base concentration further contributes to a cleaner reaction profile by minimizing base-catalyzed side reactions. google.comug.edu.pl
Research comparing Bsmoc and Fmoc strategies highlights the superior performance of the Bsmoc group in preventing side reactions. The primary reason is the elimination of the highly reactive DBF intermediate, which, if not efficiently scavenged in Fmoc chemistry, can react with nucleophilic residues. google.comgoogle.com The Michael addition pathway of Bsmoc deprotection circumvents this issue entirely.
Table 1: Comparison of Deprotection Mechanisms and Byproduct Reactivity
| Feature | Bsmoc Protecting Group | Fmoc Protecting Group |
| Deprotection Mechanism | Michael Addition google.comgoogle.comug.edu.pl | β-Elimination google.com |
| Deblocking Agent | Typically 2-5% piperidine in DMF ug.edu.pl | Typically 20% piperidine in DMF |
| Primary Byproduct | Stable piperidine-Bsmoc adduct ug.edu.plresearchgate.net | Dibenzofulvene (DBF) google.comgoogle.com |
| Byproduct Reactivity | Low; byproduct is a stable adduct ug.edu.plresearchgate.net | High; DBF is a reactive electrophile google.com |
| Scavenging Process | Deblocking agent is the scavenger ("self-scavenging") google.comgoogle.comug.edu.pl | Requires excess deblocking agent to scavenge DBF google.com |
| Potential for Methionine Adducts | Minimal, due to the absence of a reactive electrophilic byproduct. | Possible if DBF is not efficiently scavenged. |
Strategic Applications of N Bsmoc L Methionine in Advanced Peptide Synthesis Methodologies
Implementation in Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-phase peptide synthesis (SPPS) is a foundational technique for the routine assembly of peptides. beilstein-journals.orgresearchgate.net The N-Bsmoc (1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl) protecting group, a Michael acceptor-based system, provides an alternative to the more common Fmoc group, with specific benefits in SPPS protocols. springernature.com
The choice of solid support is critical in SPPS, influencing both the loading of the first amino acid and the final cleavage of the peptide. N-Bsmoc-L-methionine has demonstrated compatibility with commonly used resins, including Wang and 2-chlorotrityl chloride resins. researchgate.netuci.edursc.org
Wang Resin: This resin is frequently used for the synthesis of peptides with a C-terminal carboxylic acid. uci.edursc.org The ester linkage to Wang resin is formed under standard conditions and is stable throughout the Bsmoc-based synthesis cycles. sigmaaldrich.com Fmoc-L-methionine loaded onto Wang resin is commercially available, indicating the feasibility of using methionine as the C-terminal residue on this support. peptide.comaltabioscience.com
2-Chlorotrityl (2-CTC) Resin: Known for its acid lability, the 2-CTC resin allows for the mild cleavage of peptides, preserving sensitive side-chain protecting groups. rsc.orgresearchgate.net This resin is particularly advantageous for preventing diketopiperazine formation, a common side reaction, due to the steric hindrance provided by the trityl group. researchgate.net The compatibility of this compound with 2-CTC resin allows for the synthesis of protected peptide fragments that can be later used in fragment condensation strategies. researchgate.netrsc.org The loading of amino acids onto 2-CTC resin is well-established. researchgate.net
Table 1: Comparison of Wang and 2-Chlorotrityl Resins for SPPS with this compound
| Feature | Wang Resin | 2-Chlorotrityl (2-CTC) Resin |
|---|---|---|
| C-Terminal | Carboxylic Acid | Carboxylic Acid or Protected Peptide |
| Cleavage Conditions | Strong Acid (e.g., high % TFA) | Mild Acid (e.g., 1-50% TFA in DCM) researchgate.net |
| Diketopiperazine Formation | More prone | Steric hindrance reduces DKP formation researchgate.net |
| Primary Use Case | Synthesis of C-terminal acid peptides uci.edu | Synthesis of protected peptide fragments, acid-sensitive peptides researchgate.net |
A key advantage of the Bsmoc group is its rapid and efficient removal under milder basic conditions compared to the Fmoc group. luxembourg-bio.com The deprotection mechanism involves a Michael addition, which prevents side reactions associated with the byproducts of Fmoc deprotection. researchgate.net
The characteristics of this compound make it well-suited for integration into automated peptide synthesizers, which are essential for high-throughput synthesis. researchgate.net The rapid deprotection kinetics and the need for less stringent basic conditions align well with the automated, repetitive cycles of coupling and deprotection. ug.edu.plbiotage.co.jp
Automated synthesizers, including those utilizing microwave irradiation to accelerate reactions, can be programmed to accommodate the specific requirements of Bsmoc chemistry. biotage.co.jpcem.com The use of Bsmoc-amino acids in automated SPPS can lead to the efficient production of numerous peptides, including those with challenging sequences. researchgate.net The compatibility of Bsmoc chemistry with automated platforms has been demonstrated in the synthesis of various peptides, showcasing its potential for drug discovery and development. researchgate.netgoogle.com
Utility in Continuous Solution-Phase Peptide Synthesis Techniques
While SPPS is dominant, continuous solution-phase peptide synthesis (CSPPS) offers advantages for large-scale production and for certain peptide sequences. This compound has proven to be particularly valuable in this methodology. researchgate.netscribd.com
In CSPPS, all reactions occur in a homogeneous solution, and intermediates are often purified by extraction or filtration. scribd.com The deprotection of the Bsmoc group can be achieved using tris(2-aminoethyl)amine (B1216632) (TAEA). A significant advantage is that the resulting Bsmoc-TAEA adduct is water-soluble, allowing for its simple removal by aqueous extraction. google.com This contrasts with the Fmoc-TAEA adduct, which is not water-soluble. google.com
This facile purification step simplifies the synthesis workflow and has been successfully applied to the gram-scale synthesis of peptides ranging from short to medium length (up to 22 amino acids). scribd.comresearchgate.net In some cases, peptides synthesized using the Bsmoc/TAEA method in solution have shown higher purity than those obtained via standard solid-phase protocols. researchgate.net The Bsmoc methodology in solution can be further optimized by filtering the growing peptide through a short silica (B1680970) gel column after each cycle. researchgate.net
Facilitation of Challenging Peptide Sequence Synthesis
A significant application of this compound lies in its ability to facilitate the synthesis of "difficult" peptide sequences. These are sequences prone to aggregation and incomplete coupling reactions, which are major hurdles in peptide synthesis. researchgate.netluxembourg-bio.com
Peptide chain aggregation, driven by the formation of intermolecular hydrogen bonds, can hinder reagent access to the reactive N-terminus, leading to incomplete coupling and deletion sequences. peptide.comsigmaaldrich.com Methionine itself can be prone to oxidation during synthesis. peptide.commdpi.com
The use of the N-Bsmoc protecting group can help mitigate these issues in several ways:
Faster Deprotection: The rapid removal of the Bsmoc group under mild conditions reduces the exposure time of the deprotected amine to conditions that might promote aggregation. luxembourg-bio.com
Improved Coupling Performance: Bsmoc-amino acids have demonstrated better performance than their Fmoc counterparts in sterically hindered couplings. ug.edu.pl
Prevention of Side Reactions: The use of Bsmoc can prevent specific side reactions. For instance, in depsipeptide synthesis, where an ester bond is present, the faster and milder deprotection of Bsmoc compared to Fmoc can prevent diketopiperazine (DKP) formation at the N-terminal side of the ester bond. luxembourg-bio.com DKP formation is a major side reaction that truncates the peptide chain. researchgate.netresearchgate.net
By addressing these common problems, this compound and other Bsmoc-protected amino acids are instrumental in the successful synthesis of peptides that are otherwise difficult to obtain using standard protocols. springernature.comluxembourg-bio.com
Directed Synthesis of N-Methylated Peptides
N-methylation of the peptide backbone is a widely used strategy in medicinal chemistry to improve the pharmacological profile of therapeutic peptides. enamine.netresearchgate.net This modification can enhance metabolic stability by increasing resistance to peptidases, improve cell membrane permeability, and modulate conformation to increase potency or convert an agonist into an antagonist. scispace.com The use of this compound provides a robust pathway for the site-specific incorporation of N-methyl-L-methionine into a peptide sequence.
The synthesis of Bsmoc-protected N-methyl amino acids, including methionine, is efficiently achieved through a two-step process involving an N-Bsmoc-5-oxazolidinone intermediate. scispace.comnih.gov This method provides a unified approach for the N-methylation of all 20 common L-amino acids. researchgate.netresearchgate.net
Formation of N-Bsmoc-5-Oxazolidinone: The process begins with the condensation of this compound with paraformaldehyde. This reaction is catalyzed by p-toluenesulfonic acid (TsOH), often under microwave irradiation to accelerate the reaction, furnishing the N-Bsmoc-5-oxazolidinone intermediate in high yield. scispace.comnih.gov
Reductive Ring Opening: The subsequent step involves the reduction of the oxazolidinone ring. This is typically accomplished using a reducing agent such as triethylsilane (Et3SiH) in the presence of trifluoroacetic acid (TFA). researchgate.netscispace.comnih.gov This reaction selectively opens the ring to yield the desired N-methylated product, N-Bsmoc-N-methyl-L-methionine, which is then ready for use in peptide synthesis. nih.gov
The resulting N-Bsmoc-N-methyl-L-methionine can be converted into its corresponding acid fluoride (B91410) using reagents like diethylaminosulfur trifluoride (DAST) to facilitate its efficient coupling during peptide synthesis. scispace.comnih.gov
| Stage | Description | Key Reagents | Reference |
|---|---|---|---|
| 1. Oxazolidinone Formation | Condensation of this compound with paraformaldehyde to form the cyclic N-Bsmoc-5-oxazolidinone intermediate. | Paraformaldehyde, p-toluenesulfonic acid (TsOH) | scispace.comnih.gov |
| 2. Reductive Ring Opening | Reduction of the oxazolidinone to yield the N-methylated amino acid. | Triethylsilane (Et3SiH), Trifluoroacetic acid (TFA) | researchgate.netscispace.comnih.gov |
| 3. Activation for Coupling (Optional) | Conversion of the N-methylated amino acid into a more reactive form, such as an acid fluoride, for peptide coupling. | Diethylaminosulfur trifluoride (DAST) | scispace.comnih.gov |
Application in Depsipeptide Synthesis
Depsipeptides are a class of peptides in which one or more amide bonds are replaced by ester linkages. google.com This structural modification is a powerful tool for overcoming synthetic difficulties, particularly those arising from strong inter-chain aggregation in certain "difficult sequences". nih.govlookchem.com However, the synthesis of depsipeptides presents its own challenges, most notably the propensity for diketopiperazine (DKP) formation, a side reaction that can truncate the growing peptide chain and significantly lower the yield. luxembourg-bio.com
The N-Bsmoc protecting group offers a strategic solution to this problem. nih.govlookchem.com DKP formation is especially prevalent during the removal of the N-terminal protecting group from the second amino acid residue following the ester linkage. luxembourg-bio.com The use of this compound (or other Bsmoc-protected amino acids) at this critical position effectively circumvents this side reaction. nih.govluxembourg-bio.com The Bsmoc group is significantly more labile to base than the standard Fmoc group and can be removed rapidly under milder basic conditions. luxembourg-bio.com This swift and gentle deprotection minimizes the time the free N-terminal amine is exposed, thereby suppressing the intramolecular cyclization that leads to DKP formation. nih.govluxembourg-bio.com This makes the Bsmoc group particularly valuable for the automated synthesis of long-chain depsipeptides. nih.govlookchem.com
| Protecting Group | Deprotection Conditions | Risk of DKP Formation | Reasoning | Reference |
|---|---|---|---|---|
| Fmoc | Standard basic conditions (e.g., 20% piperidine (B6355638) in DMF) | High | Slower removal under relatively strong basic conditions allows sufficient time for intramolecular cyclization to occur. | luxembourg-bio.com |
| Bsmoc | Faster removal under less basic conditions | Low | Rapid deprotection minimizes the lifetime of the free amine at the N-terminus, preventing the DKP-forming side reaction. | nih.govluxembourg-bio.com |
Contributions to Enhanced Peptide Purity and Overall Synthetic Yield
Reduced Side Reactions: Many peptide sequences are sensitive to the basic conditions required for Fmoc deprotection. For example, sequences containing an aspartic acid-glycine (Asp-Gly) motif are prone to forming an aminosuccinimide byproduct. acs.org Because the Bsmoc group can be removed with a weaker or more dilute base, its use in synthesizing such sequences leads to less contamination from this side reaction, resulting in a purer crude product. acs.org
Simplified Purification: In rapid, continuous solution-phase synthesis, the Bsmoc group offers a distinct advantage. The byproducts generated during its removal are readily extracted with water or saline washes. acs.org This contrasts with Fmoc chemistry, where byproducts often require acidic buffers for removal, complicating phase separations and potentially lowering yields. acs.org The cleaner separation afforded by the Bsmoc methodology contributes to higher yields of the desired peptide. acs.org In some cases, the crude product obtained using Bsmoc chemistry is of significantly higher purity than that from a comparable solid-phase protocol. researchgate.netresearchgate.net
Improved Solubility and Synthesis of Methionine-Rich Peptides: Peptides containing multiple methionine residues, or those that are generally hydrophobic, often suffer from aggregation during synthesis and purification, leading to low yields. d-nb.info A complementary strategy that enhances the benefits of Bsmoc protection involves the temporary use of L-methionine-d,l-sulfoxide. Incorporating this more polar building block improves the solubility of the growing peptide chain, leading to a higher quality crude product. d-nb.info The sulfoxide (B87167) is then quantitatively reduced back to methionine after purification. This approach, combined with the clean deprotection of the Bsmoc group, can dramatically improve the final yield of pure, aggregation-prone methionine-containing peptides. d-nb.info
| Factor | Advantage of Bsmoc Chemistry | Impact | Reference |
|---|---|---|---|
| Deprotection Conditions | Cleavage occurs with weaker/more dilute base compared to Fmoc. | Reduces base-sensitive side reactions (e.g., aspartimide formation), enhancing crude peptide purity. | acs.org |
| Byproduct Removal (Solution Phase) | Deprotection byproducts are easily removed with aqueous washes. | Leads to cleaner phase separations and higher isolated yields. | acs.org |
| Reactivity | Bsmoc amino acids can exhibit higher acylation reactivity than Fmoc analogues. | Promotes more complete and efficient coupling, improving overall synthetic yield. | nih.gov |
| Aggregation-Prone Sequences | Can be used with strategies like reversible methionine oxidation to improve peptide solubility. | Facilitates smoother synthesis and purification of difficult, methionine-rich peptides, boosting final yields. | d-nb.info |
Comparative Assessment of N Bsmoc with Alternative N Alpha Protecting Groups
Orthogonality and Selective Cleavage within Multi-Protecting Group Strategies
A cornerstone of complex peptide synthesis is the concept of orthogonality, where different protecting groups can be removed under distinct chemical conditions without affecting others. researchgate.netiris-biotech.deorganic-chemistry.org The Bsmoc group exhibits a unique cleavage mechanism that underpins its orthogonality with other commonly used protecting groups. researchgate.net Unlike the β-elimination mechanism of Fmoc or the acid-labile nature of Boc, the Bsmoc group is cleaved via a Michael-type addition reaction. nih.govwiley-vch.degoogle.com This distinct reactivity allows for the selective deprotection of Bsmoc in the presence of other groups.
For instance, the Bsmoc group can be selectively cleaved over the Fmoc group using specific reagents. Treatment with 2% tris(2-aminoethyl)amine (B1216632) (TAEA) in dichloromethane (B109758) (DCM) rapidly removes the Bsmoc group while leaving the Fmoc group intact. researchgate.netwiley-vch.de Conversely, hindered bases like diisopropylamine (B44863) can deprotect the Fmoc group without affecting the Bsmoc group, a phenomenon attributed to the steric hindrance slowing down the nucleophilic Michael addition required for Bsmoc cleavage. total-synthesis.com This "quasi-orthogonal" relationship provides chemists with valuable flexibility in designing synthetic routes for complex peptides. total-synthesis.com
Furthermore, the Bsmoc group is stable under the acidic conditions used to cleave Boc and other acid-sensitive side-chain protecting groups, such as tert-butyl (tBu). iris-biotech.deamericanpeptidesociety.orgiris-biotech.de This allows for the integration of Bsmoc into synthesis strategies that also employ acid-labile protecting groups, expanding the repertoire of orthogonal protection schemes available to peptide chemists. researchgate.net
Comparative Reactivity and Cleavage Conditions: Bsmoc, Fmoc, and Boc Systems
The differences in reactivity and cleavage conditions between Bsmoc, Fmoc, and Boc are fundamental to their application in peptide synthesis. These differences are most pronounced in their lability to acidic and basic reagents and their influence on the stereochemical integrity of the growing peptide chain.
The primary distinction between these protecting groups lies in their cleavage conditions. The Boc group is characteristically acid-labile and is typically removed using strong acids like trifluoroacetic acid (TFA). americanpeptidesociety.orgiris-biotech.de In stark contrast, both Fmoc and Bsmoc are base-labile but are cleaved by different mechanisms. americanpeptidesociety.org
The Fmoc group is removed by a β-elimination reaction, usually with a secondary amine like piperidine (B6355638) in a solvent such as dimethylformamide (DMF). americanpeptidesociety.orgnih.gov This process generates dibenzofulvene (DBF) as a byproduct, which can potentially react with the newly liberated N-terminal amine, leading to undesired side products. google.comnih.gov
The Bsmoc group, on the other hand, is cleaved through a Michael addition mechanism. nih.govgoogle.com This reaction is also initiated by an amine base, but the deblocking event is simultaneously a scavenging event, as the amine becomes covalently attached to the Bsmoc moiety. wiley-vch.detotal-synthesis.com This prevents the formation of reactive intermediates that could cap the peptide chain. researchgate.net Notably, the Bsmoc group is significantly more sensitive to amines like piperidine than the Fmoc group. wiley-vch.de It can be effectively deprotected using lower concentrations of piperidine (e.g., 2% v/v in DMF) compared to the standard 20% v/v used for Fmoc removal. wiley-vch.de This increased reactivity allows for faster and more complete deblocking. nih.gov
| Protecting Group | Cleavage Reagent | Mechanism | Key Byproducts |
|---|---|---|---|
| Boc | Strong Acid (e.g., TFA) | Acidolysis | Isobutylene, CO2 |
| Fmoc | Secondary Amine (e.g., 20% Piperidine in DMF) | β-Elimination | Dibenzofulvene (DBF), CO2 |
| Bsmoc | Amine Base (e.g., 2% Piperidine in DMF) | Michael Addition | Piperidine-Bsmoc adduct, CO2 |
Maintaining the stereochemical integrity of amino acids during peptide bond formation is paramount to synthesizing biologically active peptides. Racemization, or epimerization, can occur during the activation of the carboxylic acid group, particularly through the formation of oxazolone (B7731731) intermediates. mdpi.comnih.gov
While urethane-based protecting groups like Boc and Fmoc are known to suppress racemization during coupling reactions, the choice of protecting group can still have an influence. nih.govpsu.edu The electron-withdrawing nature of the protecting group can affect the propensity for racemization. Methionine itself is an amino acid that can be prone to racemization. mdpi.com
The Bsmoc group, being a urethane-type protection, generally provides good protection against racemization. The milder basic conditions required for Bsmoc deprotection compared to Fmoc can be advantageous in minimizing base-catalyzed epimerization, especially for sensitive amino acid residues. wiley-vch.de However, the specific influence of the Bsmoc group on the stereochemical integrity of N-Bsmoc-L-methionine during coupling requires careful consideration of the coupling reagents and reaction conditions employed. The secondary structure of the growing peptide chain can also play a role in the stereoselectivity of peptide bond formation. rsc.org
Distinct Advantages of Bsmoc for Specialized Peptide Chemistries
The unique properties of the Bsmoc group lend it to several specialized applications in peptide chemistry where conventional methods may fall short.
One significant advantage is in the synthesis of peptides containing base-sensitive sequences, such as those with Asp-Gly units. These sequences are prone to the formation of aminosuccinimide (aspartimide) side products under the standard basic conditions used for Fmoc deprotection. researchgate.net The ability to use weaker or less concentrated bases for Bsmoc removal can significantly reduce the occurrence of this deleterious side reaction. researchgate.net
Furthermore, Bsmoc chemistry has shown superiority in the rapid continuous solution-phase synthesis of peptides. researchgate.net The byproducts of Bsmoc deprotection can be removed by extraction with water or saturated sodium chloride solution, which is a significant improvement over the acidic phosphate (B84403) buffer required to remove byproducts in Fmoc-based solution synthesis. This leads to cleaner phase separations and higher yields of the growing peptide. researchgate.net
Bsmoc-protected amino acids have also demonstrated enhanced reactivity in acylation reactions compared to their Fmoc counterparts, particularly in sterically hindered couplings. nih.gov This makes Bsmoc-amino acids, including this compound, valuable reagents for synthesizing peptides containing sterically demanding residues. researchgate.net The more hydrophilic nature of the Bsmoc group compared to the very hydrophobic Fmoc group can also enhance water solubility and reduce aggregation effects during peptide assembly. google.com
Identified Limitations and Challenges Associated with Bsmoc Utilization
Despite its advantages, the Bsmoc protecting group is not without its challenges and limitations. A primary drawback is the physical nature of some Bsmoc-protected amino acid derivatives. For instance, Bsmoc-Asp(OtBu)-OH, Bsmoc-Leu-OH, Bsmoc-Pro-OH, and Bsmoc-Ser(tBu)-OH have been reported to be oils or low-melting solids, which can make them difficult to handle and purify. nih.govgoogle.com This has led to the development of related protecting groups like Nsmoc (1,1-dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl) to produce more crystalline derivatives. google.comafricaresearchconnects.com
Another consideration is the potential for premature deblocking under certain conditions. While generally stable, the high sensitivity of the Bsmoc group to amines requires careful selection of reagents and conditions to avoid unintended cleavage during synthesis.
Analytical and Spectroscopic Characterization Techniques in N Bsmoc L Methionine Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of N-Bsmoc-L-methionine and for monitoring the progress of reactions in which it is involved. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
In the ¹H NMR spectrum of this compound, characteristic signals confirm the presence of both the Bsmoc protecting group and the methionine residue. For instance, the protons of the benzo[b]thiophene moiety typically appear in the aromatic region of the spectrum, while the methylene (B1212753) protons of the Bsmoc group and the protons of the methionine side chain and backbone exhibit distinct chemical shifts. google.com The N-methyl protons in Bsmoc-protected N-methyl amino acids, for example, show a characteristic singlet peak at approximately 3.0 ppm. scispace.com
¹³C NMR spectroscopy complements the proton data, providing chemical shifts for each unique carbon atom in the molecule. This allows for the definitive assignment of the carbon skeleton, including the carbonyl group of the carbamate (B1207046), the carbons of the benzo[b]thiophene ring system, and the carbons of the methionine residue. google.comresearchgate.net
Furthermore, NMR is invaluable for reaction monitoring. For example, in the synthesis of Bsmoc-N-methyl amino acids, the disappearance of signals corresponding to the starting material and the appearance of new signals corresponding to the product can be tracked over time to determine reaction completion. scispace.comresearchgate.net Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be employed for more complex structures or to resolve ambiguities in one-dimensional spectra by showing correlations between protons and carbons.
Table 1: Representative NMR Data for Bsmoc-Protected Amino Acids
| Nucleus | Functional Group | Representative Chemical Shift (ppm) | Reference |
| ¹H | Aromatic (Benzo[b]thiophene) | 7.25-8.24 | google.com |
| ¹H | CH₂ (Bsmoc) | 5.05-5.30 | google.com |
| ¹H | N-H (Amide) | 6.01-7.16 | google.com |
| ¹H | N-CH₃ | ~3.0 | scispace.com |
| ¹³C | C=O (Carbamate) | ~156.03 | google.com |
| ¹³C | Aromatic (Benzo[b]thiophene) | 122.80-146.29 | google.com |
| ¹³C | CH₂ (Bsmoc) | 56.24 | google.com |
Mass Spectrometry-Based Methods for Bsmoc-Protected Intermediates and Products
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. It is particularly useful for confirming the identity of reaction intermediates and final products in multi-step syntheses.
High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), provides highly accurate mass measurements, allowing for the determination of the molecular formula with a high degree of confidence. google.com For example, the calculated mass of a Bsmoc-protected leucine (B10760876) derivative was found to be in close agreement with the experimentally determined mass, confirming its successful synthesis. google.com
Mass spectrometry is also instrumental in peptide sequencing and the characterization of peptide-related impurities. uodiyala.edu.iq During solid-phase peptide synthesis (SPPS), small amounts of resin-bound intermediates can be cleaved and analyzed by MS to verify that the correct amino acid has been coupled at each step. researchgate.net This is crucial for identifying and troubleshooting potential issues during the synthesis.
Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment ions, providing valuable structural information. The fragmentation patterns of Bsmoc-protected peptides can help to confirm the amino acid sequence and identify any modifications. tandfonline.com
Table 2: Mass Spectrometry Data for a Bsmoc-Protected Leucine Derivative
| Ionization Method | Calculated Mass (m/z) | Found Mass (m/z) | Reference |
| HR-FAB MS | 367.0912 | 367.0934 | google.com |
Chromatographic Purity Analysis and Quantification in Bsmoc Chemistry
Chromatographic techniques are essential for assessing the purity of this compound and for quantifying the compound in various mixtures. High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose.
Reversed-phase HPLC, often using a C18 column, is a standard method for analyzing the purity of Bsmoc-protected amino acids and peptides. scispace.comscispace.comnih.gov The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase, which typically consists of a mixture of water and an organic solvent like acetonitrile, often with additives like formic acid or trifluoroacetic acid. nih.gov By comparing the retention time of the main peak with that of a reference standard, the identity of the compound can be confirmed. waters.com The area under the peak is proportional to the concentration, allowing for quantification. waters.com
HPLC methods can be optimized for specific applications. For instance, gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often used to achieve better separation of complex mixtures. nih.govijcce.ac.ir The detector wavelength is chosen to maximize the absorbance of the Bsmoc chromophore, typically around 230 nm or 254 nm. scispace.comresearchgate.net
The purity of this compound is critical for its use in peptide synthesis, as impurities can lead to the formation of deletion or truncated peptide sequences. HPLC is used to ensure that the starting material meets the required purity specifications, often greater than 98%. vwr.comtcichemicals.com It is also used to monitor the progress of purification steps, such as column chromatography, and to analyze the final purity of the synthesized peptides. scispace.com
Thin-Layer Chromatography (TLC) is another valuable chromatographic technique for rapid, qualitative monitoring of reactions involving Bsmoc-protected compounds. scispace.com It provides a quick assessment of the reaction progress by visualizing the disappearance of starting materials and the appearance of products.
Table 3: Typical HPLC Parameters for Analysis of Bsmoc-Protected Compounds
| Parameter | Typical Condition | Reference |
| Column | Reversed-phase C18 | scispace.comnih.gov |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA | scispace.com |
| Flow Rate | 1.0 mL/min | scispace.com |
| Detection | UV at 230 nm | scispace.com |
Future Directions and Emerging Research Avenues for N Bsmoc L Methionine Chemistry
Innovations in Bsmoc-Derived Protecting Group Systems
The 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) protecting group is a cornerstone of modern peptide synthesis, prized for its unique deprotection mechanism via Michael addition. nih.gov This contrasts with the more common β-elimination pathway of the Fmoc group. nih.gov Current research is actively exploring modifications to the Bsmoc framework to develop a new generation of protecting groups with tailored functionalities.
One key area of innovation is the synthesis of Bsmoc analogues with altered electronic and steric properties. By introducing electron-donating or withdrawing substituents to the benzothiophene (B83047) ring system, chemists can fine-tune the reactivity of the α,β-unsaturated sulfone moiety. This allows for the modulation of deprotection rates, offering a spectrum of labilities to suit different synthetic strategies. For instance, the development of the α-Nsmoc and β-Nsmoc (naphthothiophene-based) protecting groups was driven by the need to overcome handling issues with some oily Bsmoc-amino acid derivatives and to explore the impact of an extended aromatic system on reactivity. nih.gov
Furthermore, research is underway to create Bsmoc variants that are orthogonal not only to acid-labile groups like Boc but also to other base-labile protecting groups. This is achieved by exploiting the subtle differences in reactivity towards various amine bases. For example, the Bsmoc group can be selectively cleaved in the presence of Fmoc esters by using specific amines like tris(2-aminoethyl)amine (B1216632) (TAEA). ug.edu.pl This orthogonality is critical for the synthesis of complex peptides and other molecules requiring multi-level protection strategies. wiley-vch.de
A comparative look at the deprotection half-times for different Bsmoc-related protecting groups highlights the nuanced control that can be achieved through structural modification:
| Protecting Group | Model Substrate | Deprotection Conditions | Approximate Half-time (min) |
| α-Nsmoc | p-chloroaniline derivative | 2 eq. piperidine (B6355638) in CDCl₃-DMSO-d₆ | 2.0 nih.gov |
| Bsmoc | p-chloroaniline derivative | 2 eq. piperidine in CDCl₃-DMSO-d₆ | 2.4 nih.gov |
| β-Nsmoc | p-chloroaniline derivative | 2 eq. piperidine in CDCl₃-DMSO-d₆ | 7.4 nih.gov |
This table illustrates how modifications to the aromatic system of the Bsmoc group can significantly alter deprotection kinetics, providing chemists with a tunable tool for complex syntheses.
Advancements in Sustainable and Green Chemistry Approaches for Bsmoc Synthesis and Deprotection
The principles of green chemistry are increasingly influencing the development of synthetic methodologies, and Bsmoc chemistry is no exception. jocpr.comijnc.ir A major focus is the reduction of hazardous waste and the use of more environmentally benign solvents and reagents. nih.gov
Traditionally, the deprotection of Fmoc-based protecting groups requires significant amounts of piperidine in solvents like dimethylformamide (DMF), both of which pose environmental and health concerns. nih.gov Bsmoc chemistry offers an advantage in that deprotection can often be achieved with weaker or more dilute bases, which can lead to cleaner reactions and less byproduct formation, particularly in sequences sensitive to base-induced side reactions like aspartimide formation. acs.orgresearchgate.netfigshare.com
Current research in this area is focused on several key aspects:
Alternative Solvents: The search for greener solvents to replace DMF and other polar aprotic solvents is a high priority. acs.org Bio-derived solvents and water-based systems are being explored for their potential to reduce the environmental impact of peptide synthesis. jocpr.comnih.gov
Catalytic Deprotection: Moving from stoichiometric to catalytic amounts of deprotection agents is a central goal of green chemistry. Research into highly efficient base catalysts could dramatically reduce the amount of waste generated per synthesis.
Water-Compatible Protecting Groups: The design of protecting groups that are stable and effective in aqueous media is a significant step towards greener peptide synthesis. nih.gov The development of sulfonic acid-functionalized protecting groups is one such approach that facilitates water-based methods. nih.gov
The adoption of greener practices not only mitigates environmental impact but can also lead to more efficient and cost-effective synthetic processes. researchgate.net
Exploration of Flow Chemistry and Microfluidic Reactor Systems for Bsmoc-Mediated Reactions
Flow chemistry and microfluidic reactors are emerging as powerful tools for chemical synthesis, offering enhanced control over reaction parameters, improved safety, and potential for automation. acs.orgmdpi.comresearchgate.net The application of these technologies to Bsmoc-mediated reactions, particularly in solid-phase peptide synthesis (SPPS), is a promising area of research. nih.gov
Microfluidic systems, with their high surface-area-to-volume ratios, allow for extremely efficient heat and mass transfer. researchgate.netelveflow.com This can lead to significantly reduced reaction times and improved product selectivity. elveflow.com For Bsmoc deprotection, a flow reactor can ensure precise control over the contact time with the base, minimizing potential side reactions. nih.gov
Key advantages of flow chemistry for Bsmoc-mediated reactions include:
Rapid Optimization: Automated flow systems can quickly screen a wide range of reaction conditions (e.g., temperature, residence time, reagent concentration) to identify the optimal parameters for a given transformation. arxiv.org
Enhanced Safety: Performing reactions with hazardous reagents in a closed-loop flow system minimizes operator exposure.
Scalability: Scaling up a reaction in a flow system is often a matter of running the reactor for a longer period or using parallel reactor lines, which can be more straightforward than scaling up a batch process. arxiv.org
The integration of real-time analytical techniques with flow reactors provides a powerful platform for process optimization and quality control, paving the way for more efficient and reliable synthesis of Bsmoc-protected compounds and their derivatives. researchgate.net
Computational Chemistry and Molecular Modeling Studies of Bsmoc Reactivity and Selectivity
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules in chemical reactions. anu.edu.aukallipos.gr In the context of Bsmoc chemistry, molecular modeling and quantum mechanical calculations are providing deep insights into the factors that govern its reactivity and selectivity. escholarship.orgnih.gov
Researchers are using computational methods to:
Elucidate Reaction Mechanisms: By mapping the potential energy surface of the deprotection reaction, chemists can identify the transition states and intermediates involved, leading to a more complete understanding of the reaction mechanism. escholarship.org
Predict Reactivity: Computational models can be used to predict how changes in the structure of the Bsmoc group or the deprotection reagent will affect the rate and efficiency of the reaction. This allows for the rational design of new protecting groups with desired properties.
Understand Selectivity: In complex molecules with multiple reactive sites, computational studies can help to rationalize and predict the selectivity of a given reaction. nih.govfrontiersin.org This is particularly important for achieving orthogonality in protecting group strategies.
These computational approaches, when used in conjunction with experimental data, can significantly accelerate the development of new and improved synthetic methods based on Bsmoc chemistry. nih.gov
Expanded Applications of Bsmoc in the Synthesis of Complex Organic Molecules Beyond Peptides
While Bsmoc has its roots in peptide synthesis, its advantageous properties are leading to its adoption in a broader range of applications in organic chemistry. asna.com.sa Its stability to a variety of reaction conditions, combined with its mild and selective deprotection, makes it a valuable tool for the synthesis of complex natural products, peptidomimetics, and other nitrogen-containing molecules.
One notable application is in the synthesis of ureidopeptides, where isocyanates derived from Bsmoc-protected amino acids are reacted with amino acid esters. asna.com.sa The Bsmoc group's unique deprotection via Michael addition also allows for selective cleavage in the presence of other base-labile groups, a feature that is highly desirable in multi-step total synthesis. acs.orgresearchgate.netfigshare.com
The combination of the Bsmoc group with other protecting groups, such as the Fmoc group, allows for orthogonal deprotection strategies by carefully selecting the base. For example, a hindered amine can selectively remove the Fmoc group while leaving the Bsmoc group intact. nih.gov This level of control is crucial when constructing complex molecular architectures.
The ongoing exploration of Bsmoc chemistry in these diverse areas is a testament to its versatility and is expected to lead to the development of novel synthetic strategies for a wide array of important target molecules.
Q & A
Basic Research Questions
Q. What are the critical steps for characterizing N-Bsmoc-L-methionine to confirm its identity and purity in synthetic workflows?
- Methodological Answer : Employ a combination of spectroscopic techniques (e.g., -NMR, -NMR) and chromatographic methods (HPLC, LC-MS) to verify structural integrity. For purity, use elemental analysis or quantitative -NMR with an internal standard. Cross-reference data with published spectra or databases like NIST Chemistry WebBook, ensuring compliance with reporting standards for novel compounds .
Q. How should researchers design experiments to optimize the solubility of this compound in aqueous and organic solvents?
- Methodological Answer : Perform systematic solubility screenings using solvents of varying polarity (e.g., DMSO, THF, water with pH adjustments). Document temperature, agitation time, and solvent-to-solute ratios. For reproducibility, follow protocols outlined in multi-step synthesis guidelines, such as those for protected amino acids .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) to avoid skin/eye contact (S24/25) and inhalation (S22) as per safety data. Conduct reactions in fume hoods, and dispose of waste via approved chemical protocols. Reference material safety data sheets (MSDS) and institutional guidelines for handling sulfonamide-protected compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound across different batches?
- Methodological Answer : Apply statistical tools (e.g., principal component analysis) to compare batch-to-batch variability. Validate instruments with certified reference materials and ensure consistent sample preparation. Cross-check with orthogonal techniques (e.g., X-ray crystallography for solid-state confirmation). Document discrepancies using FAIR data principles for transparency .
Q. What experimental frameworks are recommended to assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Design accelerated degradation studies using Arrhenius kinetics models. Monitor decomposition via HPLC at intervals, correlating degradation products with environmental variables. Include controls (e.g., inert atmosphere vs. ambient) and validate findings with stability-indicating assays .
Q. How can researchers integrate this compound into peptide synthesis workflows while minimizing side reactions (e.g., racemization)?
- Methodological Answer : Optimize coupling conditions (e.g., low-temperature activation, use of additives like HOBt/DIC). Monitor racemization via chiral HPLC or circular dichroism. Reference peptide synthesis best practices, including protecting group compatibility and deprotection kinetics .
Q. What strategies ensure reproducibility when scaling up this compound synthesis from milligram to gram quantities?
- Methodological Answer : Conduct kinetic studies to identify rate-limiting steps (e.g., crystallization, filtration). Use process analytical technology (PAT) for real-time monitoring. Validate scalability via Design of Experiments (DoE) to optimize parameters like stirring rate and solvent volume .
Data Management & Reporting
Q. How should researchers document and archive experimental data for this compound to facilitate peer review and replication?
- Methodological Answer : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by separating primary data (main text) from supplementary details (e.g., NMR spectra, chromatograms). Use electronic lab notebooks (ELNs) like Chemotion for FAIR-compliant data storage and sharing .
Q. What frameworks (e.g., FINER criteria) are applicable when formulating hypothesis-driven research questions involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
